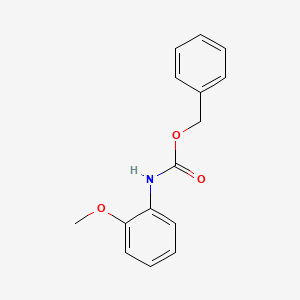![molecular formula C13H10ClNO B12522749 4-[(4-Chlorophenyl)methylideneamino]phenol CAS No. 1749-05-9](/img/structure/B12522749.png)
4-[(4-Chlorophenyl)methylideneamino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)methylideneamino]phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a double bond between a carbon and a nitrogen atom, typically formed by the condensation of an amine with an aldehyde or ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methylideneamino]phenol typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
4-chlorobenzaldehyde+4-aminophenol→this compound+H2O
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Chlorophenyl)methylideneamino]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the Schiff base can lead to the formation of the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[(4-Chlorophenyl)methylideneamino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to form complexes with metal ions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Chlorophenyl)methylideneamino]phenol involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s molecular targets may include enzymes, receptors, and other proteins, which can result in antimicrobial, antifungal, or other biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Methoxyphenyl)methylideneamino]phenol
- 4-[(4-Bromophenyl)methylideneamino]phenol
- 4-[(4-Fluorophenyl)methylideneamino]phenol
Comparison
4-[(4-Chlorophenyl)methylideneamino]phenol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity
Propiedades
Número CAS |
1749-05-9 |
|---|---|
Fórmula molecular |
C13H10ClNO |
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10ClNO/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(16)8-6-12/h1-9,16H |
Clave InChI |
FHNNJCYVULKFDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol](/img/structure/B12522672.png)
![{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone](/img/structure/B12522673.png)
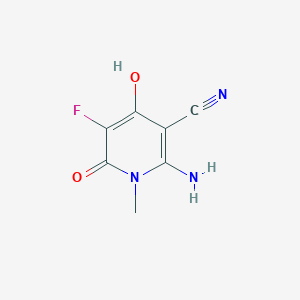
![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)
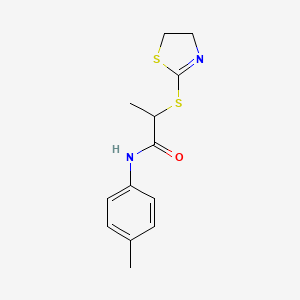

![2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline](/img/structure/B12522717.png)

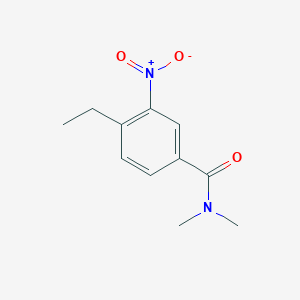
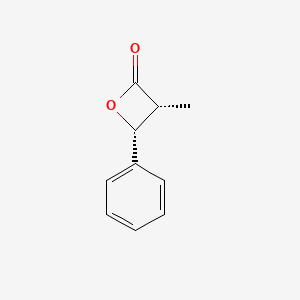

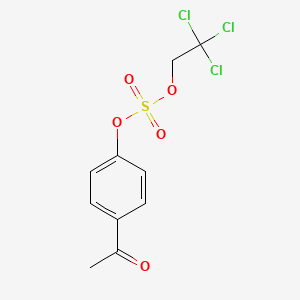
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
